O-Benzyl-D-serine

Catalog No.
S750548
CAS No.
10433-52-0
M.F
C10H13NO3
M. Wt
195.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Benzyl-D-serine

CAS Number

10433-52-0

Product Name

O-Benzyl-D-serine

IUPAC Name

(2R)-2-amino-3-phenylmethoxypropanoic acid

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1

InChI Key

IDGQXGPQOGUGIX-SECBINFHSA-N

SMILES

Array

Synonyms

O-Benzyl-D-serine;10433-52-0;(R)-2-Amino-3-(benzyloxy)propanoicacid;(R)-2-Amino-3-benzyloxypropionicacid;IDGQXGPQOGUGIX-SECBINFHSA-N;H-D-Ser(Bzl)-OH;(2R)-2-amino-3-(benzyloxy)propanoicacid;(R)-2-AMINO-3-BENZYLOXY-PROPIONICACID;AC1L3APS;D-Serine,O-(phenylmethyl)-;13910_ALDRICH;AC1Q5R18;SCHEMBL2037281;13910_FLUKA;Alanine,3-(benzyloxy)-,D-;CTK4A2973;MolPort-001-794-132;ZINC396506;EINECS233-916-6;ANW-15062;AR-1K8717;MFCD00065936;AKOS015888366;AM82237;CB-3189

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)[O-])[NH3+]

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H](C(=O)[O-])[NH3+]

O-Benzyl-D-serine is a D-alpha-amino acid.

O-Benzyl-D-serine (CAS 10433-52-0) is a highly specialized, unnatural amino acid derivative essential for advanced peptide synthesis and peptidomimetic drug development. Featuring a D-stereocenter and a robust benzyl-protected side-chain hydroxyl group, it serves as a non-negotiable precursor for synthesizing protease-resistant therapeutics and complex chiral active pharmaceutical ingredients (APIs). For industrial buyers and synthetic chemists, procuring this exact protected enantiomer is critical to ensuring orthogonal compatibility in solid-phase peptide synthesis (SPPS) and preventing costly side reactions that plague unprotected or incorrectly protected serine derivatives .

Attempting to substitute O-Benzyl-D-serine with unprotected D-serine or the natural L-enantiomer introduces severe process and performance failures. Using unprotected D-serine during amide coupling leaves the nucleophilic beta-hydroxyl group exposed, resulting in catastrophic O-acylation, chain branching, and oligomerization that drastically reduce the yield of the target linear peptide [1]. Conversely, substituting with O-Benzyl-L-serine yields peptides that are highly susceptible to rapid degradation by endogenous proteases (such as trypsin), completely destroying the in vivo half-life and pharmacokinetic viability of therapeutic candidates [2]. Furthermore, utilizing alternative protecting groups like tert-butyl (tBu) fails in Boc-SPPS workflows, as they are prematurely cleaved by trifluoroacetic acid (TFA) [3].

Suppression of O-Acylation and Branching Byproducts

During peptide coupling, the free hydroxyl group of unprotected serine acts as a competing nucleophile, leading to severe O-acylation and the formation of branched oligomer byproducts. Utilizing O-Benzyl-D-serine completely masks this reactivity. Process development data demonstrates that direct coupling with unprotected serine variants exacerbates oligomerization and guanidinylation side reactions, drastically reducing purity. In contrast, employing the O-benzyl protected derivative suppresses these side reactions, enabling >98% LC area percent purity and high-yielding linear sequence elongation[1].

Evidence DimensionSide reaction suppression (O-acylation)
Target Compound Data>98% purity, suppressed O-acylation (O-Benzyl-D-serine)
Comparator Or BaselineHigh oligomerization and branching (Unprotected serine)
Quantified DifferencePrevention of chain-terminating ester byproducts
ConditionsSolution-phase or solid-phase amide coupling

Eliminates complex purification bottlenecks and prevents costly batch failures during the procurement and manufacturing of peptide APIs.

Extension of Peptide Plasma Half-Life via D-Stereocenter

The D-configuration of O-Benzyl-D-serine is critical for downstream biological stability. Endogenous proteases are highly stereospecific for L-amino acid peptide bonds. Substituting natural L-amino acids with D-serine in therapeutic peptide sequences disrupts the protease binding pocket. Studies on de novo peptide inhibitors demonstrate that the simple substitution of specific residues with D-serine can improve metabolic stability dramatically, increasing the peptide's plasma half-life up to 24-fold compared to the L-enantiomer baseline[1].

Evidence DimensionPlasma half-life (t1/2) extension
Target Compound DataUp to 24-fold increase in half-life (D-serine incorporation)
Comparator Or BaselineBaseline rapid degradation (L-amino acid counterpart)
Quantified Difference24-fold improvement in metabolic stability
ConditionsIn vivo plasma stability assay / endogenous protease exposure

Procurement of the precise D-enantiomer is strictly required for developing peptide therapeutics that survive systemic circulation without rapid degradation.

Orthogonal Stability in Acidic Workflows

The benzyl ether protecting group offers distinct orthogonal stability compared to tert-butyl (tBu) or trityl (Trt) ethers. While tBu and Trt groups are rapidly cleaved by mild acids, the O-benzyl group remains highly stable under the 50% trifluoroacetic acid (TFA) conditions used for repeated Boc deprotection. Kinetic studies show the acidolytic lability of O-benzyl ethers in 50% TFA is extremely low (e.g., k = ~6.4 × 10^-6 sec^-1), requiring strong acids like anhydrous HF or catalytic hydrogenolysis for final cleavage [1].

Evidence DimensionStability in 50% Trifluoroacetic Acid (TFA)
Target Compound DataHighly stable, k = ~6.4 × 10^-6 sec^-1 (O-Benzyl ether)
Comparator Or BaselineRapidly cleaved (O-tBu or O-Trt ethers)
Quantified DifferenceComplete orthogonal retention vs. complete loss of protection
ConditionsStandard Boc-deprotection cycles (50% TFA in DCM)

Enables the execution of complex, multi-step Boc-SPPS synthetic routes without premature side-chain deprotection and subsequent side reactions.

Solid-Phase Peptide Synthesis (Boc-SPPS) of Complex Therapeutics

O-Benzyl-D-serine is the optimal building block for Boc-SPPS workflows requiring repeated TFA deprotection cycles. Its robust benzyl ether protection ensures the side chain remains masked throughout the synthesis, preventing O-acylation, while allowing final global deprotection via HF [1].

Development of Long-Acting, Protease-Resistant Peptidomimetics

For drug discovery programs targeting oral or long-acting systemic peptide therapeutics, incorporating the D-enantiomer is essential. O-Benzyl-D-serine serves as a vital precursor to introduce D-serine residues, directly translating to extended plasma half-lives and resistance to endogenous proteolytic degradation [2].

Synthesis of Stereopure Neurological APIs

D-serine is a critical endogenous co-agonist at the NMDA receptor. O-Benzyl-D-serine is procured as a stereopure starting material for synthesizing advanced neuroactive analogs, where the benzyl group allows selective functionalization of the alpha-amine or carboxylate before final side-chain unmasking [3].

XLogP3

-2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

195.08954328 Da

Monoisotopic Mass

195.08954328 Da

Heavy Atom Count

14

Other CAS

10433-52-0

Dates

Last modified: 08-15-2023

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